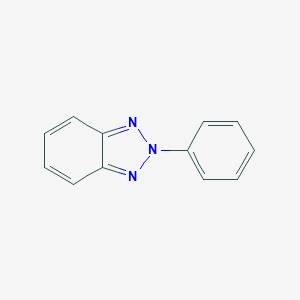

2-Phenyl-2H-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-13-11-8-4-5-9-12(11)14-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRLKUOFBZMRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172693 | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1916-72-9 | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzotriazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-Phenyl-2H-benzotriazole

This guide provides a comprehensive technical overview of 2-Phenyl-2H-benzotriazole and its derivatives, compounds of significant interest in materials science and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, characterization, and applications of this important class of molecules.

Introduction: The Versatile Benzotriazole Scaffold

This compound belongs to a class of heterocyclic compounds characterized by a fused benzene and triazole ring system. The parent compound, benzotriazole, is a versatile building block in organic synthesis and medicinal chemistry. The introduction of a phenyl group at the 2-position of the benzotriazole ring gives rise to this compound, a molecule with distinct electronic and photophysical properties.

Particularly noteworthy are the 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives, which are renowned for their exceptional ability to absorb ultraviolet (UV) radiation, making them invaluable as UV stabilizers in a wide array of materials, including plastics and coatings.[1] Beyond their application in materials science, the benzotriazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application and handling. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉N₃ | [4] |

| Molecular Weight | 195.22 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 98.5 - 100 °C | |

| Boiling Point | 350 °C | [6] |

| Solubility | Soluble in alcohol, benzene, toluene, chloroform, and dimethylformamide. Limited solubility in water. | [7][8] |

| UV Absorption Max (λ_max) | Typically in the 280-400 nm range for derivatives. | [9][10] |

Synthesis and Purification

The synthesis of benzotriazoles can be achieved through several routes. A common and straightforward method for the parent benzotriazole involves the diazotization of o-phenylenediamine.[11] The synthesis of this compound derivatives often involves the reductive cyclization of an o-nitroazobenzene intermediate, which is formed by the diazotization of an o-nitroaniline derivative followed by coupling with a substituted phenol.[12]

Experimental Protocol: Synthesis of Benzotriazole

This protocol describes a general method for the synthesis of the parent benzotriazole ring system, which is a foundational step for producing various derivatives.

Materials:

-

o-phenylenediamine

-

Glacial acetic acid

-

Sodium nitrite

-

Deionized water

-

Ice

Procedure:

-

In a 250 ml beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 ml, 0.2 mol) of glacial acetic acid and 30 ml of water. Gentle warming may be required to achieve a clear solution.[11]

-

Cool the solution to 15°C in an ice bath with magnetic stirring.[11]

-

In a separate beaker, prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 ml of water.[11]

-

Add the sodium nitrite solution to the o-phenylenediamine solution in one portion. The reaction is exothermic, and the temperature will rise to approximately 85°C within 2-3 minutes. The color of the solution will change from deep red to pale brown.[11]

-

Allow the reaction mixture to cool to room temperature with continuous stirring.[13]

-

Thoroughly chill the mixture in an ice bath to precipitate the benzotriazole.[13]

-

Collect the resulting pale, straw-colored needles by filtration.[11]

-

A second crop of crystals can be obtained by concentrating the filtrate.[13]

Purification: The crude product can be purified by recrystallization from benzene. For a highly pure product, sublimation can be performed.[13]

Representative UV-Vis spectrum.

Mechanism of Action as a UV Stabilizer

The remarkable photostability of 2-(2-hydroxyphenyl)-2H-benzotriazoles is attributed to an efficient energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, the molecule undergoes a rapid and reversible tautomerization, converting the harmful UV energy into harmless thermal energy. This process protects the host material from photodegradation.

Sources

- 1. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. 2H-Benzotriazole, 2-phenyl- | C12H9N3 | CID 154096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzotriazole - Wikipedia [en.wikipedia.org]

- 7. CAS 97507-52-3: 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazo… [cymitquimica.com]

- 8. www2.mst.dk [www2.mst.dk]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]

- 11. ijariie.com [ijariie.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]

Introduction: The Significance of the 2-Phenyl-2H-benzotriazole Scaffold

An In-Depth Technical Guide to the Synthesis Pathways and Mechanisms of 2-Phenyl-2H-benzotriazole

This compound and its derivatives represent a critical class of organic compounds, primarily recognized for their exceptional ability to function as ultraviolet (UV) absorbers.[1] The core structure, consisting of a phenyl group attached to the N2 position of the benzotriazole ring system, is a key chromophore responsible for absorbing harmful UV radiation and dissipating it as harmless thermal energy.[2] This property makes them indispensable additives for protecting polymers, plastics, and coatings from photodegradation, thereby enhancing the durability and lifespan of a vast array of industrial and consumer products.[1][3][4] Beyond materials science, the benzotriazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[5][6]

This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying mechanisms and the rationale behind key experimental choices, offering a field-proven perspective on producing these valuable compounds.

Strategic Overview of Synthetic Pathways

The synthesis of 2-phenyl-2H-benzotriazoles can be broadly categorized into two major approaches: classical reductive cyclization and modern metal-catalyzed cross-coupling reactions. The choice of pathway is often dictated by the availability of starting materials, desired substitution patterns, and considerations of process efficiency and environmental impact.

Caption: High-level overview of major synthetic routes to 2-phenyl-2H-benzotriazoles.

Pathway 1: Classical Reductive Cyclization of o-Nitroazobenzenes

This is the foundational method for synthesizing 2-(2-hydroxyphenyl)-2H-benzotriazoles, a commercially vital subclass of UV absorbers.[2] The strategy is robust and relies on readily available starting materials. The causality of this multi-step process is clear: first, construct a linear precursor containing all the necessary atoms in the correct sequence (the o-nitroazobenzene), and second, induce an intramolecular cyclization to form the heterocyclic ring.

Mechanism and Rationale

-

Diazotization and Azo Coupling: The synthesis begins with the diazotization of an o-nitroaniline derivative using sodium nitrite in an acidic medium (e.g., HCl) to form a diazonium salt. This electrophilic species is then immediately coupled with a phenol. The phenol's hydroxyl group is a strong activating group, directing the electrophilic attack of the diazonium salt to the para position, yielding an o-nitroazobenzene intermediate.

-

Reductive Cyclization: The key ring-forming step involves the reduction of the nitro group of the o-nitroazobenzene intermediate. A variety of reducing agents can be employed, but a common and effective choice is zinc powder in an alkaline medium (e.g., NaOH). The reduction of the nitro group to a nitroso or hydroxylamine intermediate is followed by a nucleophilic attack on the azo bridge, leading to cyclization and subsequent aromatization to form the stable benzotriazole ring.

Caption: Key stages in the classical synthesis of 2-(hydroxyphenyl)benzotriazoles.

Experimental Protocol: Synthesis of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole (UV-P)

This protocol is a representative example of the classical method.[7]

-

Diazotization: Dissolve 2-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (7.0 g, 0.101 mol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete.

-

Azo Coupling: In a separate vessel, dissolve p-cresol (10.8 g, 0.1 mol) in aqueous sodium hydroxide (10% w/v, 50 mL). Cool this solution to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the cold p-cresol solution with vigorous stirring. Maintain the temperature below 10 °C and keep the solution alkaline by adding more NaOH solution if necessary. Stir for 2-3 hours. The resulting red precipitate is the o-nitroazobenzene intermediate.

-

Reductive Cyclization: Filter the precipitate and create a slurry in 200 mL of 50% ethanol. Add sodium hydroxide (12 g, 0.3 mol) and heat the mixture to 60-70 °C.

-

Reduction: Add zinc dust (19.5 g, 0.3 mol) portion-wise over 1 hour, maintaining the temperature. The color will change from red to a pale yellow.

-

Work-up: After the reaction is complete (monitored by TLC), filter the hot solution to remove excess zinc. Acidify the filtrate with acetic acid to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from ethanol or toluene to yield pure 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.

Pathway 2: Copper-Catalyzed N-Arylation (Ullmann & Chan-Lam Coupling)

Modern synthetic chemistry often favors cross-coupling reactions for their efficiency and milder conditions compared to classical methods.[8] Copper-catalyzed N-arylation, a cornerstone of C-N bond formation, provides a more direct route to this compound by coupling benzotriazole with an aryl partner. Benzotriazole itself can act as an effective ligand in these reactions.[9][10]

Mechanism and Rationale

The precise mechanism of copper-catalyzed N-arylation can vary but generally follows a catalytic cycle. The Chan-Lam coupling, which utilizes aryl boronic acids, is a prominent example.

-

Ligand Exchange/Deprotonation: The benzotriazole anion, formed in the presence of a base (e.g., K₂CO₃, Cs₂CO₃), displaces a ligand on the Cu(II) catalyst.

-

Transmetalation: The aryl group from the aryl boronic acid is transferred to the copper center, forming an aryl-copper intermediate.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the copper complex, releasing the this compound product and regenerating a Cu(0) species, which is then re-oxidized to complete the cycle.

The choice of copper source (CuI, Cu₂O, Cu(OAc)₂), base, solvent (DMF, DMSO, Toluene), and optional external ligands is critical for optimizing the reaction.[8][11] Benzotriazole is a particularly effective ligand for copper, facilitating the catalytic cycle.[9][12]

Caption: Catalytic cycle for copper-mediated N-arylation of benzotriazole.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol describes a general method for the N-arylation of benzotriazole with an aryl halide.[9]

-

Reaction Setup: To a sealable reaction tube, add benzotriazole (119 mg, 1.0 mmol), iodobenzene (224 mg, 1.1 mmol), copper(I) iodide (CuI) (19 mg, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol).

-

Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction Conditions: Seal the tube and heat the mixture at 120 °C in an oil bath for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.

Pathway 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for C-N bond formation.[13] The Buchwald-Hartwig amination offers a highly efficient and general route to N-aryl heterocycles, including this compound, often under milder conditions than copper-catalyzed systems.[13][14]

Mechanism and Rationale

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., bromobenzene) in an oxidative addition step to form a Pd(II) complex.

-

Ligand Association & Deprotonation: The benzotriazole coordinates to the palladium center. A base then deprotonates the N-H bond of the coordinated benzotriazole.

-

Reductive Elimination: The final C-N bond is formed via reductive elimination from the Pd(II) complex, releasing the this compound product and regenerating the active Pd(0) catalyst.

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand (e.g., Xantphos, BINAP) is paramount to the success of the reaction. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is representative of a direct C-H cross-coupling polycondensation, which can be adapted for small molecule synthesis.[15][16]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine benzotriazole (119 mg, 1.0 mmol), bromobenzene (157 mg, 1.0 mmol), palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%), and a suitable phosphine ligand like Xantphos (23 mg, 0.04 mmol, 4 mol%).

-

Base and Solvent: Add cesium carbonate (Cs₂CO₃) (488 mg, 1.5 mmol) and 5 mL of anhydrous toluene.

-

Reaction Conditions: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a plug of silica gel, washing with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield pure this compound.

Emerging "Green" Methodologies: Microwave-Assisted Synthesis

In the pursuit of sustainable chemistry, microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and reduce solvent usage.[17][18] The N-alkylation and N-arylation of benzotriazole are particularly amenable to microwave irradiation.[17][19]

Causality: Microwave energy directly heats the reactants and solvent through dielectric heating, leading to rapid and uniform temperature increases that are difficult to achieve with conventional heating.[17] This can dramatically reduce reaction times from hours to minutes and often results in cleaner reactions with higher yields.[18]

A typical microwave-assisted synthesis would adapt one of the protocols above, using a dedicated microwave reactor. For example, the copper-catalyzed reaction could be completed in 5-15 minutes at 150 °C under microwave irradiation, compared to 12-24 hours with conventional heating.[17]

Comparative Data of Synthetic Pathways

The following table summarizes key quantitative data for the different synthetic approaches, providing a basis for method selection.

| Parameter | Classical Reductive Cyclization | Copper-Catalyzed N-Arylation | Palladium-Catalyzed N-Arylation | Microwave-Assisted Synthesis |

| Typical Yield | 60-80% | 75-95%[9] | 80-98%[13] | 85-95%[17][18] |

| Reaction Time | 6-12 hours | 12-24 hours | 12-24 hours | 5-30 minutes[17] |

| Temperature | 0-100 °C (multi-step) | 100-140 °C | 80-120 °C | 120-180 °C |

| Catalyst | None (Stoichiometric Reductant) | CuI, Cu₂O, Cu(OAc)₂ (5-15 mol%) | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Metal catalyst (as above) |

| Key Reagents | o-nitroaniline, phenol, NaNO₂, Zn | Benzotriazole, Aryl Halide/Boronic Acid | Benzotriazole, Aryl Halide | Benzotriazole, Aryl Halide/Boronic Acid |

| Advantages | Inexpensive starting materials | Good functional group tolerance | Excellent yields, broad scope | Extremely rapid, high efficiency |

| Disadvantages | Multi-step, harsh conditions | Higher temperatures, catalyst cost | Expensive catalysts and ligands | Requires specialized equipment |

Conclusion

The synthesis of this compound has evolved significantly from classical multi-step procedures to highly efficient metal-catalyzed cross-coupling reactions. While the reductive cyclization of o-nitroazobenzenes remains a viable route, particularly for specific hydroxylated derivatives, modern copper and palladium-catalyzed N-arylation methods offer superior efficiency, milder conditions, and broader substrate scope. The advent of microwave-assisted synthesis further enhances these modern approaches, aligning with the principles of green chemistry by drastically reducing reaction times and energy consumption. For researchers and professionals in drug development and materials science, a thorough understanding of these diverse pathways and their underlying mechanisms is essential for the rational design and efficient production of novel benzotriazole-based compounds.

References

- The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group. (n.d.). National Institutes of Health.

-

Singh, A. S., et al. (2017). N-Acylbenzotriazole as Efficient Ligand in Copper-Catalyzed O-Arylation Leading to Diverse Benzoxazoles. ChemistrySelect, 2(1), 154-159. Retrieved January 14, 2026, from [Link]

- Synthetic Strategy and Pharmacological Approaches of Benzotriazole; A-Review. (2023). Journal of Drug Delivery and Therapeutics, 13(7).

-

Avhad, K. C., & Upadhyay, U. G. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. Retrieved January 14, 2026, from [Link]

-

Benzotriazole: An Excellent Ligand for Cu-Catalyzed N-Arylation of Imidazoles with Aryl and Heteroaryl Halides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Li, J., et al. (2019). Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. Journal of Engineered Fibers and Fabrics. Retrieved January 14, 2026, from [Link]

-

Sahu, J. K., et al. (2013). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 75(3), 328-334. Retrieved January 14, 2026, from [Link]

-

Andrzejewska, M. R. (2019). COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES. CUNY Academic Works. Retrieved January 14, 2026, from [Link]

-

Pratik, P., et al. (2025). Advances in Synthesis and Biological Activities of Benzotriazole Analogues: A Micro Review. World Journal of Pharmaceutical Research, 14(11). Retrieved January 14, 2026, from [Link]

- Sahu, J. K., et al. (2013). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Semantic Scholar.

-

Han, D., et al. (2021). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. Polymers, 13(2), 249. Retrieved January 14, 2026, from [Link]

-

Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

2-(2-Hydroxyphenyl)-2H-benzotriazoles. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Singh, A. S., et al. (2019). Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. ACS Omega, 4(1), 2314-2319. Retrieved January 14, 2026, from [Link]

-

An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Asian Journal of Chemistry. Retrieved January 14, 2026, from [Link]

- Benzotriazole ultraviolet absorbent and preparation and application thereof. (2012). Google Patents.

-

Review Of Benzotriazole. (2018). International Journal of Creative Research Thoughts. Retrieved January 14, 2026, from [Link]

-

Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Verma, A. K., et al. (2009). Benzotriazole: an efficient ligand for the copper-catalyzed N-arylation of indoles. Tetrahedron. Retrieved January 14, 2026, from [Link]

-

Substituted benzotriazole as UV absorber for paints. (2009). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Camera-Roda, G., et al. (2021). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI. Retrieved January 14, 2026, from [Link]

-

One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (n.d.). TSI Journals. Retrieved January 14, 2026, from [Link]

-

Carbazole−Phenylbenzotriazole Copolymers as Absorber Material in Organic Solar Cells. (2013). PUBDB. Retrieved January 14, 2026, from [Link]

-

Intramolecular Ullman amination for synthesis of benzotriazole derivatives. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]

-

Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. (2017). Revistas UTP. Retrieved January 14, 2026, from [Link]

-

Han, D., et al. (2021). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. MDPI. Retrieved January 14, 2026, from [Link]

-

Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2024). RSC Sustainability. Retrieved January 14, 2026, from [Link]

-

Han, D., et al. (2021). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. PubMed. Retrieved January 14, 2026, from [Link]

-

Efficient Synthesis of N-2-Aryl-1,2,3-Triazole Fluorophores via Post-Triazole Arylation. (2011). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole monomers and studies of the surface photostabilization of the related copolymers. (1982). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. (2017). Redalyc. Retrieved January 14, 2026, from [Link]

-

A Review on: Synthesis of Benzotriazole. (2024). International Journal of Advanced Research in Innovation, Ideas and Education. Retrieved January 14, 2026, from [Link]

-

Synthesis of Benzotriazole Derivatives. (2021). International Invention of Scientific Journal. Retrieved January 14, 2026, from [Link]

Sources

- 1. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Benzotriazole synthesis [organic-chemistry.org]

- 14. ijariie.com [ijariie.com]

- 15. Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Phenyl-2H-benzotriazole: Elucidating Structure Through NMR, IR, and UV-Vis Analysis

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Phenyl-2H-benzotriazole (CAS No. 1916-72-9), a heterocyclic compound of significant interest in materials science and chemical research. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data to provide a comprehensive characterization of the molecule's structure. By integrating field-proven insights with technical accuracy, this guide explains the causality behind experimental choices and provides self-validating protocols for data acquisition, ensuring scientific integrity and reproducibility.

**1. Introduction: The

Molecular Identity of this compound**

This compound is a stable isomer within the phenylbenzotriazole family, characterized by a phenyl group attached to the second nitrogen atom of the benzotriazole ring system. This seemingly subtle difference in connectivity from its 1-phenyl counterpart has a profound impact on the molecule's symmetry and electronic properties, which are best interrogated through a multi-faceted spectroscopic approach. Understanding its unique spectral signature is paramount for quality control, reaction monitoring, and the development of new applications, particularly in areas like polymer stabilization, where related benzotriazole derivatives are known for their UV-absorbing properties.[1][2]

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of this compound. Each section will present the empirical data, provide a detailed interpretation grounded in chemical principles, and outline a standardized protocol for data acquisition, enabling researchers to confidently identify and characterize this compound.

Caption: General workflow for spectroscopic characterization.

References

-

PubChem. (n.d.). 2H-Benzotriazole, 2-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

- Tasheh, N., Fouegue, A., & Ghogomu, J. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT.

-

University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

Kintek. (2026, January 5). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir?. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Retrieved from [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the Benzotriazole powder. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of 2 in different solvents. Retrieved from [Link]

-

JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Phenyl-2H-benzotriazole: Structure, Identification, and Analysis

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole and its derivatives represent a critical class of heterocyclic compounds characterized by a fused ring system containing a benzene ring and a 1,2,3-triazole ring.[1][2] These molecules are not merely academic curiosities; they are foundational components in numerous industrial and pharmaceutical applications. Their unique electronic and structural properties make them exceptionally effective as corrosion inhibitors, anti-fading agents, and, most notably, as ultraviolet (UV) light stabilizers.[1][3][4] Many commercially vital UV absorbers, designed to protect polymers, coatings, and textiles from photodegradation, are built upon the benzotriazole framework.[3][4][5][6]

This guide provides a detailed technical examination of a specific parent compound within this family: 2-Phenyl-2H-benzotriazole. We will dissect its precise chemical structure, clarify its isomeric nature, establish its unequivocal identification through its CAS number, and provide a standard analytical workflow for its structural verification. This document is intended for researchers, chemists, and material scientists who require a deep and actionable understanding of this foundational chemical entity.

PART 1: Elucidation of the Chemical Structure

The molecular formula for phenyl-substituted benzotriazole is C₁₂H₉N₃. However, this formula can represent two different structural isomers, depending on which nitrogen atom of the triazole ring the phenyl group is attached to. This distinction is critical for understanding the molecule's properties and reactivity.

-

1-Phenyl-1H-benzotriazole: The phenyl group is bonded to the nitrogen atom at position 1 of the benzotriazole ring system.

-

This compound: The phenyl group is bonded to the central nitrogen atom at position 2 of the benzotriazole ring system.[7]

The focus of this guide, this compound, possesses a symmetric structure where the phenyl substituent is attached to the N-2 position. This specific arrangement influences the molecule's electronic distribution and, consequently, its chemical and physical properties.

Caption: 2D Chemical Structure of this compound.

Context in UV Absorption

It is crucial to note that while this compound is the parent compound, the most effective benzotriazole-based UV absorbers are its derivatives, specifically the 2-(2-hydroxyphenyl)-2H-benzotriazoles.[8][9] In these derivatives, a hydroxyl group is present on the phenyl ring at the ortho position to the bond with the triazole ring. This specific configuration enables an efficient energy-dissipating mechanism through intramolecular proton transfer, which is the basis for their powerful UV-stabilizing properties.[6] Understanding the core structure of this compound is the first step toward designing and synthesizing these more complex and functional derivatives.

PART 2: Unambiguous Identification and Properties

In scientific research and industrial applications, precise identification of a chemical substance is paramount to ensure reproducibility, safety, and regulatory compliance. The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier that removes ambiguity associated with chemical names and synonyms.[10]

The definitive CAS number for the 2-phenyl isomer is 1916-72-9 .[7][11][12]

Data Summary Table

For clarity and quick reference, the key identifiers and computed properties for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [7] |

| Synonyms | 2-phenylbenzotriazole, 2-Phenyl-2H-benzo[d][5][6][8]triazole | [7][12] |

| CAS Number | 1916-72-9 | [11] |

| Molecular Formula | C₁₂H₉N₃ | [7] |

| Molecular Weight | 195.22 g/mol | [7] |

| InChIKey | XJRLKUOFBZMRBR-UHFFFAOYSA-N | [7] |

PART 3: Experimental Protocol for Structural Verification

The synthesis of phenylbenzotriazole can sometimes yield a mixture of the 1-phenyl and 2-phenyl isomers. Therefore, rigorous analytical confirmation is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, as it provides detailed information about the chemical environment of each atom in the molecule.

Protocol: ¹H and ¹³C NMR for Isomer Confirmation

Objective: To confirm the identity and purity of a synthesized sample as this compound and distinguish it from the 1-phenyl isomer.

Methodology Rationale: The symmetry of the 2-phenyl isomer results in a simpler NMR spectrum compared to the asymmetric 1-phenyl isomer. Specifically, the four protons on the benzo- portion of the 2-phenyl isomer are chemically equivalent in pairs, leading to a characteristic AA'BB' multiplet system. In contrast, the four benzo- protons of the 1-phenyl isomer are all chemically distinct, resulting in four separate signals.

Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex gently if necessary. The choice of solvent is critical; CDCl₃ is a common starting point for non-polar to moderately polar organic compounds.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire a standard ¹H (proton) NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

Following the proton scan, acquire a ¹³C (carbon) NMR spectrum. This requires more scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C is used as an internal reference.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

-

-

Spectral Interpretation and Validation:

-

Expected ¹H NMR Signals: Look for two multiplets in the aromatic region (approx. 7.4-8.2 ppm). One multiplet, integrating to 4 protons, will correspond to the AA'BB' system of the benzo ring. The second multiplet, integrating to 5 protons, will correspond to the phenyl ring protons.

-

Expected ¹³C NMR Signals: Due to symmetry, the 2-phenyl isomer should display fewer carbon signals than the 1-phenyl isomer. Expect to see signals for the two unique carbons in the benzo ring and the three unique carbons in the phenyl ring (plus the ipso-carbon).

-

Comparison: Compare the acquired spectrum to a reference spectrum for this compound. The absence of additional signals corresponding to the 1-phenyl isomer confirms the isomeric purity of the sample.

-

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]

- 4. Benzotriazole UV Absorber | Everlight Chemical [everlight-uva.com]

- 5. Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics | Scientific.Net [scientific.net]

- 6. nbinno.com [nbinno.com]

- 7. 2H-Benzotriazole, 2-phenyl- | C12H9N3 | CID 154096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 10. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 11. This compound | 1916-72-9 [chemicalbook.com]

- 12. guidechem.com [guidechem.com]

An In-depth Technical Guide to 2-Phenyl-2H-benzotriazole: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzotriazole Scaffold

Benzotriazole, a bicyclic heterocyclic compound, represents a significant structural motif in the landscape of medicinal and materials chemistry.[1] Its unique electronic properties, conferred by the fusion of a benzene ring with a 1,2,3-triazole ring, render it a versatile scaffold for the development of a wide array of functional molecules.[1] Derivatives of benzotriazole have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] In the realm of materials science, specific benzotriazole derivatives are renowned for their exceptional ability to absorb ultraviolet (UV) radiation, functioning as highly effective UV stabilizers in polymers and coatings.[3] This guide focuses on a fundamental yet pivotal member of this family: 2-Phenyl-2H-benzotriazole. While its hydroxylated counterparts have garnered significant attention for their UV-absorbing capabilities, understanding the history, synthesis, and properties of the parent compound is crucial for the rational design of novel benzotriazole-based agents.

The Genesis of 2-Aryl-2H-benzotriazoles: A Historical Perspective

Synthetic Methodologies: Crafting the this compound Core

The synthesis of this compound and its derivatives predominantly relies on the reductive cyclization of an ortho-nitroazobenzene precursor. This versatile strategy allows for the introduction of a wide range of substituents on both the benzotriazole and the phenyl rings.

The Cornerstone: Reductive Cyclization of 2-Nitroazobenzene

The most common and historically significant route to this compound involves a two-step process: the coupling of a diazonium salt with an aniline derivative to form an azobenzene, followed by the reductive cyclization of this intermediate.

Experimental Workflow: Reductive Cyclization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Classic Approach

This protocol outlines a typical laboratory-scale synthesis of this compound based on the reductive cyclization of 2-nitroazobenzene using zinc powder in an alkaline medium.

Part 1: Synthesis of 2-Nitroazobenzene (Azo Coupling)

-

Diazotization of o-Nitroaniline:

-

In a beaker, dissolve o-nitroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir vigorously for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve aniline in a dilute hydrochloric acid solution and cool to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the aniline solution with constant stirring.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring for 1-2 hours.

-

Make the solution alkaline by the slow addition of a sodium hydroxide solution to precipitate the 2-nitroazobenzene.

-

Filter the crude product, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for purification.

-

Part 2: Synthesis of this compound (Reductive Cyclization)

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend the synthesized 2-nitroazobenzene in ethanol.

-

Add a solution of sodium hydroxide and water to the suspension.

-

-

Reduction:

-

Heat the mixture to reflux.

-

Gradually add zinc dust to the refluxing mixture. The color of the reaction mixture will change as the reduction proceeds.

-

After the addition of zinc is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Hot filter the reaction mixture to remove excess zinc and other insoluble materials.

-

Acidify the filtrate with acetic acid or dilute hydrochloric acid to precipitate the crude this compound.

-

Filter the product, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

-

Modern Advancements in Synthesis

While the classic zinc-mediated reduction is robust, modern synthetic chemistry has sought more efficient and environmentally benign methods.

-

Catalytic Hydrogenation: The use of catalysts such as palladium on carbon (Pd/C) with a hydrogen source offers a cleaner reduction process.

-

Hydrazine Hydrate: In the presence of a catalyst like Raney nickel or palladium, hydrazine hydrate serves as an effective reducing agent.[6]

-

Visible-Light-Induced Synthesis: Recent innovations include the use of boron radicals under visible light to promote the reductive cyclization of o-nitroazobenzenes, offering a metal-free and milder reaction condition.

Isomerism: The 1H- vs. 2H-Benzotriazole Conundrum

The substitution of a phenyl group onto the benzotriazole ring can result in two possible isomers: 1-Phenyl-1H-benzotriazole and this compound. The formation of the 2H-isomer is generally favored in the reductive cyclization of 2-nitroazobenzene. The 1H-isomer is typically synthesized through different routes, such as the reaction of benzotriazole with an activated aryl halide. The two isomers exhibit distinct physical and spectroscopic properties.

Logical Relationship: Isomer Formation

Caption: Synthetic pathways leading to 1H and 2H-phenylbenzotriazole isomers.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization and for predicting its behavior in various applications.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₉N₃ |

| Molecular Weight | 195.22 g/mol [7] |

| CAS Number | 1916-72-9[8] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98-101 °C (lit.) |

| Boiling Point | 359.3 °C (Predicted) |

| Solubility | Soluble in common organic solvents |

| ¹H NMR (CDCl₃, ppm) | δ 8.12 (m, 2H), 7.68 (m, 2H), 7.45 (m, 3H), 7.29 (m, 2H)[9] |

| ¹³C NMR (CDCl₃, ppm) | δ 144.9, 137.9, 129.3, 128.8, 127.3, 118.5 |

| UV-Vis (in Ethanol) | λmax ~310 nm |

Applications and Future Directions

While the non-hydroxylated this compound does not possess the same potent UV-absorbing properties as its phenolic counterparts, it serves as a crucial building block and a model compound for several reasons:

-

Synthetic Intermediate: It is a key precursor for the synthesis of more complex benzotriazole derivatives with tailored electronic and photophysical properties. By functionalizing the phenyl ring or the benzotriazole core, researchers can fine-tune the molecule for specific applications.

-

Pharmacological Research: The benzotriazole scaffold is a "privileged structure" in medicinal chemistry. This compound and its derivatives are investigated for their potential as anticancer, antimicrobial, and antiviral agents.[2]

-

Ligand in Coordination Chemistry: The nitrogen atoms of the triazole ring can coordinate with metal ions, making this compound a potential ligand for the development of novel catalysts and functional materials.

The future of this compound research lies in the continued exploration of its synthetic derivatization to create novel compounds with enhanced biological activity and unique material properties. The development of more sustainable and efficient synthetic methods will also be a key focus, enabling broader access to this versatile chemical scaffold.

References

- Fischer, O., & Hepp, E. (1888). Synthese von Azo- und Azoxyverbindungen. Berichte der deutschen chemischen Gesellschaft, 21(1), 559-567.

-

Damschroder, R. E., & Peterson, W. D. (1943). 1,2,3-Benzotriazole. Organic Syntheses, 23, 14. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). Retrieved from [Link]

- Kim, J. H., et al. (2002). Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole. WO2002055508A1.

-

Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

- Deutsche Chemische Gesellschaft. (1888). Berichte der Deutschen Chemischen Gesellschaft, 21(3). Verlag Chemie.

- Rocke, A. J. (1984). The History of Chemistry: A Very Short Introduction. Oxford University Press.

-

Carta, A., et al. (2013). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 69, 674-697. [Link]

-

Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]

- Deutsche Chemische Gesellschaft. (1888). Berichte der Deutschen Chemischen Gesellschaft, 11-20. Verlag Chemie.

-

El-Emary, T. I., & Hussein, A. M. (2014). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules, 19(9), 13865-13881. [Link]

-

The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Green Chemistry, 18(1), 151-157. [Link]

Sources

- 1. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Libros [books.google.com.gt]

- 5. Berichte der Deutschen Chemischen Gesellschaft - Deutsche Chemische Gesellschaft - Google Libros [books.google.com.gt]

- 6. researchgate.net [researchgate.net]

- 7. 2H-Benzotriazole, 2-phenyl- | C12H9N3 | CID 154096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines [mdpi.com]

An In-Depth Technical Guide to the Photophysical and Photochemical Properties of 2-Phenyl-2H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2H-benzotriazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention across various scientific disciplines. At its core, the this compound structure consists of a benzene ring fused to a 1,2,3-triazole ring, with a phenyl group attached at the 2-position of the triazole. This molecular framework imparts a unique combination of thermal and photochemical stability, making these compounds particularly valuable as ultraviolet (UV) absorbers and stabilizers in a wide range of materials.[1]

While the photophysical and photochemical properties of phenolic benzotriazoles—those bearing a hydroxyl group on the phenyl ring—are extensively documented due to their commercial importance as UV stabilizers, the parent this compound provides a fundamental model for understanding the intrinsic electronic and deactivation pathways of this chromophore system. This guide offers a detailed exploration of the synthesis, photophysical characteristics, and photochemical behavior of this compound, providing insights for researchers and professionals in materials science, organic chemistry, and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes, most commonly involving the formation of the benzotriazole ring from an o-substituted aniline precursor. A prevalent and effective method involves the reductive cyclization of an o-nitroazobenzene intermediate.

General Synthetic Approach: Reductive Cyclization

A common pathway to 2-aryl-2H-benzotriazoles involves the diazotization of an o-nitroaniline, followed by coupling with an aromatic amine (in this case, aniline), and subsequent reductive cyclization of the resulting azo compound.[2]

digraph "Synthesis_of_2_Phenyl_2H_benzotriazole" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

o_nitroaniline [label="o-Nitroaniline"];

diazonium [label="Diazonium Salt"];

azo_intermediate [label="o-Nitroazobenzene Intermediate"];

product [label="this compound"];

o_nitroaniline -> diazonium [label="1. NaNO₂, HCl, 0-5 °C"];

diazonium -> azo_intermediate [label="2. Aniline"];

azo_intermediate -> product [label="3. Reductive Cyclization\n(e.g., Zn/NaOH or catalytic hydrogenation)"];

}

Caption: Deactivation pathway of excited this compound.

This ultrafast internal conversion, occurring on a picosecond or even femtosecond timescale, effectively competes with all other photophysical and photochemical processes, such as fluorescence and intersystem crossing to the triplet state. This rapid dissipation of absorbed energy as heat is the cornerstone of the photostability of this compound.[3]

Photodegradation

While this compound is highly photostable, prolonged exposure to high-energy UV radiation can lead to eventual degradation. The photochemical degradation pathways are complex and can involve reactions with other species in the surrounding environment. Studies on benzotriazole derivatives have shown that photodegradation can proceed through various mechanisms, including photooxidation and reactions initiated by photosensitizers.[4] However, compared to many other organic chromophores, the quantum yield for photodegradation of this compound is exceedingly low.

Applications in Research and Development

The robust photophysical and photochemical properties of this compound make it and its derivatives valuable platforms in several areas of research and development:

-

UV Stabilizers: As a parent compound, it serves as a model for the development of more complex and highly effective UV absorbers for plastics, coatings, and other materials.[1]

-

Fluorescent Probes: While the parent compound is weakly fluorescent, strategic substitution on the phenyl or benzotriazole rings can significantly enhance fluorescence quantum yields, leading to the development of novel fluorophores for various applications.[5]

-

Pharmaceutical Scaffolds: The benzotriazole nucleus is a recognized pharmacophore, and an understanding of the photostability of this core structure is crucial in the design of photostable drug molecules.[6]

Conclusion

This compound stands as a cornerstone molecule for understanding the photophysics and photochemistry of a broader class of important heterocyclic compounds. Its strong UV absorption, coupled with an exceptionally efficient non-radiative deactivation pathway, renders it highly photostable. While lacking the ESIPT mechanism of its phenolic counterparts, its rapid internal conversion through conical intersections provides a powerful mechanism for dissipating harmful UV energy. This in-depth understanding of its properties is essential for the rational design of new materials with enhanced UV stability, novel fluorescent probes, and photostable pharmaceuticals.

References

- Santa María, D., Claramunt, R. M., Bobosik, V., Torralba, M. C., Torres, M. R., Alkorta, I., & Elguero, J. (2013). Synthesis and structural study of 2-arylbenzotriazoles related to Tinuvins. Tetrahedron, 69(14), 3027-3038.

- Uesaka, T., Yagi, S., & Maeda, T. (2020). Fluorescent this compound dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents. Dyes and Pigments, 183, 108672.

- Huston, A. L., Scott, G. W., & Gupta, A. (1982). Mechanism and kinetics of excited-state relaxation in internally hydrogen-bonded molecules: 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole in solution. The Journal of Chemical Physics, 76(10), 4978-4985.

-

International Journal of Advance Research, Innovative Ideas and Education. (n.d.). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of o-[2H-benzotriazol-2-yl)-4-methylphenol. Retrieved from [Link]

- Henary, M., et al. (2020).

- Shcherbakov, D., et al. (2017). Excited-State Dynamics of a Benzotriazole Photostabilizer: 2-(2′-Hydroxy-5′-methylphenyl)benzotriazole. The Journal of Physical Chemistry A, 121(34), 6377-6387.

- European Patent Office. (1990). Method of preparing 2-phenylbenzotriazoles. EP 0380839 A1.

- Uesaka, T., et al. (2022). Synthesis of Blue Fluorescent Benzotriazoles Incorporating 2-(2-Hydroxyphenyl)-2H-Benzotriazole Derivatives and their Optical Properties and Photostability.

- Rosevear, J., & Wilshire, J. F. (1982). The reduction of some representative o-nitrophenylazo dyes in ethanolic alkali with glucose gives the corresponding 2-aryl-2H-benzotriazole 1-oxides in excellent yield. Australian Journal of Chemistry, 35(10), 2089-2093.

- Carta, A., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 137, 434-465.

- Google Patents. (2002). Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole. WO2002055508A1.

- Kim, J. H., et al. (2011). 2-Aryl-2H-benzotriazoles as Building Blocks for New Low-Bandgap Poly(arylene-ethynylene)s. Macromolecules, 44(12), 4749-4757.

- Al-Masoudi, N. A., et al. (2015). New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties. Molecules, 20(8), 14669-14683.

- Damschroder, R. E., & Peterson, W. D. (1941). 1,2,3-Benzotriazole. Organic Syntheses, 21, 16.

- de Melo, J. S., et al. (2000). Naphthotriazole derivatives: Synthesis and fluorescence properties. Journal of Photochemistry and Photobiology A: Chemistry, 135(2-3), 121-128.

-

Vibzzlab. (2023, April 19). Benzotriazole : Organic Synthesis [Video]. YouTube. [Link]

- Schmitt, M., et al. (1998). A Study of 2H- and 2D-Benzotriazole in Their Lowest Electronic States by UV-Laser Double-Resonance Spectroscopy. The Journal of Physical Chemistry A, 102(23), 4059-4064.

- Zekry, A. (2014, August 11). How to determine fluorescent decay rates (radiative and non-radiative) of a dye? [Online forum post].

- Roy, A., & Bag, B. G. (2013). quantum yield, lifetimes, radiative and non-radiative rate constants of PCM in different solvents. Journal of Luminescence, 134, 439-445.

- Al-Jalal, N., et al. (2011). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules, 16(12), 10255-10273.

- Kowalska, D., et al. (2020). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 11(1), 235-243.

- ACS Publications. (2023). 3D Perovskite Passivation with a Benzotriazole-Based 2D Interlayer for High-Efficiency Solar Cells.

- Vione, D., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates.

Sources

Potential biological activities of 2-Phenyl-2H-benzotriazole

An In-Depth Technical Guide to the Potential Biological Activities of 2-Phenyl-2H-benzotriazole

Executive Summary

The this compound scaffold, a bicyclic heterocyclic system, has transcended its origins as a simple UV stabilizer to become a privileged structure in modern medicinal chemistry.[1] Its unique physicochemical properties allow it to serve as a versatile pharmacophore, leading to the development of derivatives with a remarkable breadth of biological activities. This technical guide offers a comprehensive analysis of these activities, designed for researchers, scientists, and drug development professionals. We will delve into the primary therapeutic areas where these compounds show significant promise—oncology, virology, and microbiology—while exploring the mechanistic underpinnings of their action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Rise of a Versatile Scaffold

Initially recognized for their exceptional ability to absorb ultraviolet radiation, 2-(2-Hydroxyphenyl)-2H-benzotriazoles have long been incorporated into materials as light stabilizers.[2][3] This core structure consists of a benzene ring fused to a 1,2,3-triazole ring, with a phenyl group at the 2-position of the triazole. The inherent stability and synthetic tractability of this scaffold have made it an attractive starting point for chemical modification.[4] Researchers have successfully functionalized both the benzotriazole and the phenyl rings to create extensive libraries of derivatives. This has unveiled a wide spectrum of pharmacological activities, positioning this compound as a molecule of significant interest for tackling complex diseases.[5][6]

Core Synthetic Methodologies

The synthesis of this compound derivatives is well-established, providing a robust platform for generating novel chemical entities. A prevalent and versatile approach involves the formation of an azo intermediate followed by a reductive cyclization step.

A typical synthetic workflow is as follows:

-

Diazotization : An appropriate o-nitroaniline derivative is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt.

-

Azo Coupling : The resulting diazonium salt is coupled with a substituted phenol to generate an o-nitroazobenzene intermediate.

-

Reductive Cyclization : This intermediate undergoes reductive cyclization to form the final this compound product. Various reducing agents can be employed, with catalytic hydrogenation in an alkaline medium being an efficient method that avoids the cleavage of the N=N bond, directly yielding the desired benzotriazole ring.[3]

This foundational chemistry allows for extensive modification, enabling the systematic exploration of structure-activity relationships (SAR).

Caption: Generalized workflow for the synthesis of this compound derivatives.

Anticancer Activity: A Primary Therapeutic Frontier

The most significant therapeutic potential for this compound derivatives has been identified in oncology.[7] Numerous studies have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HT-29) cancers.[8][9]

Mechanism of Action: Tubulin Inhibition and Apoptosis Induction

A primary mechanism driving the anticancer effects of these compounds is the disruption of microtubule dynamics.[10] Specifically, certain derivatives act as tubulin polymerization inhibitors by binding to the colchicine binding site on the tubulin protein.[8][11] This interference prevents the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest, typically in the G2/M phase.[7][11]

Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis. Mechanistic studies have revealed that potent derivatives, such as the benzotriazole-substituted 2-phenyl quinazoline ARV-2, induce mitochondria-mediated apoptosis.[8][10] This pathway involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane depolarization and the subsequent activation of caspases, the executioners of apoptosis.[7]

Caption: Anticancer mechanism involving tubulin inhibition and mitochondria-mediated apoptosis.

Quantitative Efficacy: In Vitro Cytotoxicity

The potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. The table below summarizes the activity of a representative compound against several cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| ARV-2 | MCF-7 | Breast | 3.16 | [8][10][11] |

| HeLa | Cervical | 5.31 | [8][10][11] | |

| HT-29 | Colon | 10.6 | [8][10][11] |

Notably, many of these compounds exhibit selectivity, showing significantly lower toxicity against normal, non-cancerous cell lines like HEK293.[8][11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic potential of chemical compounds.

Objective: To determine the IC50 value of a this compound derivative.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Activity

Benzotriazole derivatives have demonstrated significant antiviral activity against a panel of both DNA and RNA viruses.[12][13] This broad-spectrum potential makes them attractive candidates for the development of new antiviral therapies.

Spectrum of Activity and Potency

Research has highlighted efficacy against several clinically relevant viruses, particularly enteroviruses.[14] For example, certain N-(4-(2H-benzo[d][2][3][8]triazol-2-yl)phenyl)-4-R'-benzamides show potent activity against Coxsackievirus B5 (CV-B5) and Poliovirus.[12][15]

| Compound | Virus | EC50 (µM) | Reference |

| Compound 17 | Coxsackievirus B5 | 6.9 | [12][15] |

| Poliovirus (Sb-1) | 20.5 | [12][15] | |

| Compound 18 | Coxsackievirus B5 | 5.5 | [12][15] |

| Poliovirus (Sb-1) | 17.5 | [12][15] | |

| Various Derivatives | Respiratory Syncytial Virus (RSV) | 2-7 | [13] |

Structure-activity relationship (SAR) studies suggest that the N-(4-(2H-benzo[d][2][3][8]triazol-2-yl)phenyl-R-amide scaffold is a promising chemical framework for further antiviral drug development.[12][15]

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for determining the efficacy of an antiviral compound by measuring the reduction in viral plaque formation.

Objective: To determine the EC50 value of a benzotriazole derivative against a specific virus.

Methodology:

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Viral Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

-

Compound Application: After infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for viral plaques to form (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. Viable cells will be stained, while areas of cell death caused by the virus (plaques) will appear as clear zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control. The EC50 is the concentration that reduces the number of plaques by 50%.

Antimicrobial and Anti-inflammatory Potential

Beyond their potent anticancer and antiviral effects, this compound derivatives have been investigated for other important biological activities.

Antibacterial and Antifungal Activity

Various derivatives have shown good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[6][16] For instance, compound 19 (3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[2][5][8]triazol-1-yl- propan-1-one) displayed potent activity against Bacillus subtilis and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL.[16] The antimicrobial profile often depends heavily on the specific substitutions on the core scaffold, indicating that these compounds can be tailored to target specific pathogens.[17]

Anti-inflammatory Effects

The benzotriazole nucleus has been associated with anti-inflammatory properties.[6] Studies on related benzotriazole and benzotriazine derivatives have shown that they can inhibit inflammation in preclinical models, such as the carrageenan-induced paw edema test in rats.[18][19] While this area is less explored for the this compound subclass specifically, the structural similarities suggest a promising avenue for developing novel anti-inflammatory agents. The mechanism may involve the inhibition of inflammatory pathways mediated by enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which has been demonstrated for structurally similar benzothiazole-phenyl analogs.[20]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant and mechanistically distinct activities across oncology, virology, and microbiology. The most compelling evidence lies in their role as tubulin polymerization inhibitors for cancer treatment and as broad-spectrum antiviral agents.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to enhance efficacy, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Translating the promising in vitro results into preclinical animal models to assess in vivo efficacy, toxicity, and pharmacodynamics.[7][21]

-

Mechanism Elucidation: Further investigating the precise molecular targets and signaling pathways for antiviral and anti-inflammatory activities.

-

Multi-Target Ligands: Exploring the potential to design single molecules that can modulate multiple targets, for instance, combining kinase inhibition with tubulin disruption for a synergistic anticancer effect.[22]

The continued exploration of this chemical space holds considerable promise for addressing unmet needs in human medicine.

References

-

Dwivedi, A. R., et al. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 23(4), 278-292. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-(hydroxyphenyl)benzotriazole. Available at: [Link]

-

IJCRT. (2020). Review Of Benzotriazole. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS. Available at: [Link]

- Google Patents. (n.d.). US7655805B2 - Method for synthesizing benzotriazole.

-

Qadri, T., et al. (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances, 13, 33826–33843. Available at: [Link]

-

GITAM University DSpace. (2022). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Available at: [Link]

-

ResearchGate. (n.d.). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Request PDF. Available at: [Link]

-

Anjana, V. S., & Kumar, P. M. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Pharmaceutical Research International, 33(31B), 1-20. Available at: [Link]

-

GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Available at: [Link]

- Google Patents. (n.d.). WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.

-

ResearchGate. (n.d.). Antiviral Activity of Benzotriazole Based Derivatives. Available at: [Link]

-

PubMed. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Available at: [Link]

-

MDPI. (2024). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 25(10), 5488. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and In Vitro Evaluation of the Anti-Viral Activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides | Request PDF. Available at: [Link]

-

The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer activity of benzotriazole derivatives | Request PDF. Available at: [Link]

-

NIH National Library of Medicine. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 15(11), 1367. Available at: [Link]

-

Semantic Scholar. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Available at: [Link]

-

NIH National Library of Medicine. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612-648. Available at: [Link]

-

Preprints.org. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Available at: [Link]

-

NIH National Library of Medicine. (2018). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). Available at: [Link]

-

Indian Academy of Sciences. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597-606. Available at: [Link]

-

The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives. Available at: [Link]

-

PubMed. (2014). Benzotriazole UV-stabilizers and Benzotriazole: Antiandrogenic Activity in Vitro and Activation of Aryl Hydrocarbon Receptor Pathway in Zebrafish Eleuthero-Embryos. Science of The Total Environment, 481, 342-351. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Anti-inflammatory Activity of Some New 1,2,3-Benzotriazine Derivatives Using 2-(4-Oxo-6-phenylbenzo[d][2][3][8]triazin-3(4H)-yl)acetohydrazide as a Starting Material | Request PDF. Available at: [Link]

-

NIH National Library of Medicine. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic & Medicinal Chemistry, 89, 117361. Available at: [Link]

-

MDPI. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. International Journal of Molecular Sciences, 24(19), 14676. Available at: [Link]

-

Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles. Available at: [Link]

-